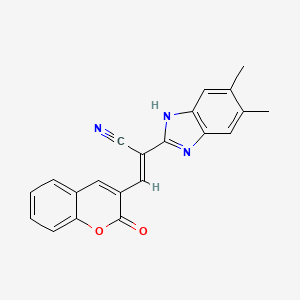
(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone is a complex organic compound that features a naphthalene ring, a sulfonyl group, a piperidine ring, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride. This intermediate is then reacted with piperidine to form the naphthalen-2-ylsulfonylpiperidine. The final step involves the reaction of this intermediate with pyrrolidine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine and pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the sulfonyl group can produce sulfides .
Wissenschaftliche Forschungsanwendungen
(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: A compound with a similar naphthalene and piperidine structure but with a pyrimidine ring instead of a pyrrolidine ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with different functional groups and applications.
Uniqueness
What sets (1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-11-3-4-12-21)17-9-13-22(14-10-17)26(24,25)19-8-7-16-5-1-2-6-18(16)15-19/h1-2,5-8,15,17H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMBBUTBLIODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-chloro-2-thienyl)carbonyl]azocane](/img/structure/B5490365.png)

![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5490394.png)
![5-NITRO-2-[(1E)-2-[2-(PROP-2-EN-1-YLOXY)PHENYL]ETHENYL]PYRIMIDINE-4,6-DIOL](/img/structure/B5490405.png)
![5-fluoro-2-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}-1H-indole](/img/structure/B5490413.png)
![3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5490419.png)
![3-methyl-7-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490427.png)
![5-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490438.png)

![1-[4-methoxy-3-(methoxymethyl)benzyl]-4-phenyl-1,4-diazepane](/img/structure/B5490459.png)
![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)
![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2(1H)-pyridinone](/img/structure/B5490470.png)
![2-(allylthio)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5490474.png)

